Solanogantine
Description
Structure
3D Structure
Properties
CAS No. |
63785-19-3 |
|---|---|
Molecular Formula |
C27H46N2O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,18S,20R,23S)-7-amino-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-18-ol |
InChI |
InChI=1S/C27H46N2O/c1-15-11-23(30)25-16(2)24-22(29(25)14-15)13-21-19-6-5-17-12-18(28)7-9-26(17,3)20(19)8-10-27(21,24)4/h15-25,30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23+,24+,25-,26+,27+/m1/s1 |
InChI Key |
RTCXOPGJLHDJMS-CWYHUBGDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)O |
Canonical SMILES |
CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)O |
Origin of Product |
United States |
Occurrence and Biogeographical Distribution of Solanogantine
Botanical Origin: Solanum giganteum JACQ. as a Primary Source
Solanum giganteum, a shrub or small tree, is a primary and well-documented botanical source of Solanogantine. myspecies.infotheferns.infowisdomlib.org This plant species is recognized for its distinctive features, including its stature, which is relatively tall for a member of the Solanum genus.
S. giganteum has a wide distribution, being native to tropical regions of both Africa and Asia. In Africa, it is found from Sierra Leone to Ethiopia and Somalia, extending south to Angola, Zimbabwe, Mozambique, and South Africa. theferns.info Its presence is also well-documented in India and Sri Lanka. theferns.infoiisc.ac.in The plant typically thrives in forest margins, clearings, and along river banks, often in areas with high rainfall. It can be found at elevations ranging from near sea level to over 2,000 meters. myspecies.info
The plant's common names, such as "healing-leaf tree," hint at its traditional uses in various cultures. It is characterized by its spiny stems, large leaves, and clusters of bright red berries. myspecies.infotheferns.info
Identification of this compound in Other Solanum Species
While Solanum giganteum is a principal source, the genus Solanum is vast, comprising an estimated 1,500 to 2,000 species. wikipedia.orgwikipedia.org This diversity includes economically important crops like the potato, tomato, and eggplant. wikipedia.org The chemical complexity of the genus is equally impressive, with various species producing a wide array of alkaloids and other secondary metabolites. nih.gov
Research into the chemical constituents of the Solanum genus is ongoing. While specific data on the widespread occurrence of this compound across the entire genus is not exhaustively compiled in a single public source, the presence of related steroidal alkaloids is a known characteristic of the family Solanaceae. nih.gov The identification of this compound in species other than S. giganteum requires targeted phytochemical analysis of individual species.
Intraspecific and Interspecific Variation in this compound Accumulation
The accumulation of secondary metabolites like this compound can vary significantly both within a single species (intraspecific) and between different species (interspecific). mdpi.comnih.gov This variation is influenced by a combination of genetic and environmental factors.
Intraspecific variation refers to differences observed among populations of the same species. nih.gov For instance, populations of S. giganteum growing in different geographical locations with varying soil composition, climate, and altitude may exhibit different concentrations of this compound. biorxiv.org Genetic differences between these populations can also play a crucial role in the levels of compound accumulation. nih.gov
Interspecific variation , on the other hand, describes the differences in chemical profiles between distinct Solanum species. mdpi.com The presence and concentration of this compound are likely to differ when comparing S. giganteum to other species within the genus. These variations are a result of the unique evolutionary histories and biochemical pathways of each species. nih.gov
Factors that can influence this variation include:
Genetic Makeup: The specific genes responsible for the biosynthesis of this compound will dictate the potential for its production.
Environmental Conditions: Soil nutrients, water availability, light intensity, and temperature can all affect the physiological state of the plant and, consequently, its chemical composition. mdpi.com
Plant Age and Developmental Stage: The concentration of secondary metabolites can change as a plant matures.
Herbivory and Pathogen Attack: The production of alkaloids is often a defense mechanism, and levels may increase in response to threats.
Phytogeographical Distribution and Ecological Relevance of this compound-Producing Plants
Phytogeography is the study of the geographical distribution of plant species. scribd.com The distribution of this compound is directly tied to the phytogeography of the plants that synthesize it, primarily Solanum giganteum.
The broad distribution of S. giganteum across Africa and parts of Asia indicates its adaptability to a range of tropical and subtropical environments. theferns.infoiisc.ac.in This wide geographical range suggests that the ecological conditions suitable for its growth, and therefore for the potential production of this compound, are found across diverse landscapes. macroecointern.dk
The ecological relevance of this compound and other alkaloids is often linked to their role in plant defense. These compounds can deter herbivores and protect the plant from pathogens. The specific ecological pressures in a given environment can influence the natural selection for higher or lower alkaloid production, contributing to the observed intraspecific variation. nih.gov
The study of the phytogeographical distribution of these plants helps in identifying biodiversity hotspots and understanding the evolutionary history that has shaped the current distribution patterns of both the plants and their chemical constituents. mdpi.com
Data Tables
Table 1: Geographical Distribution of Solanum giganteum
| Region | Countries/Areas |
| Africa | Angola, Ethiopia, Mozambique, Sierra Leone, Somalia, South Africa, Zimbabwe |
| Asia | India, Sri Lanka |
Table 2: Factors Influencing this compound Accumulation
| Factor | Description |
| Genetic | The inherited capacity of a plant to produce this compound. |
| Environmental | Abiotic factors such as soil type, climate, and altitude, and biotic factors like herbivory and disease pressure. |
| Developmental | The age and life stage of the plant. |
Biogenetic Pathways and Elucidation of Solanogantine Biosynthesis
The construction of the solanogantine molecule is a multi-step process deeply embedded within the plant's metabolic network. Its origins can be traced back to fundamental steroid and triterpenoid (B12794562) pathways.
Precursor Utilization: Steroid and Triterpenoid Pathways
The biosynthesis of steroidal alkaloids like this compound fundamentally relies on precursors from the steroid or triterpenoid pathways. researchgate.net The widely accepted precursor for the formation of most steroidal glycoalkaloids (SGAs) is cholesterol. hapres.comfrontiersin.org The journey begins with the synthesis of cycloartenol (B190886) from 2,3-oxidosqualene (B107256), a reaction catalyzed by cycloartenol synthase (CAS). hapres.com Cycloartenol then undergoes a series of enzymatic modifications to yield cholesterol. hapres.com This conversion is a critical branching point, directing carbon flux towards the production of various phytosterols (B1254722) or, in the case of Solanaceae, towards the biosynthesis of SGAs.
Key Enzymatic Transformations in this compound Biosynthesis
The conversion of the initial precursor, cholesterol, into the final this compound structure involves a series of precise enzymatic reactions. While the complete pathway specific to this compound is not fully elucidated, the biosynthesis of related, well-studied steroidal glycoalkaloids in potato and tomato provides a strong model.
The transformation from cholesterol to the aglycone backbone of SGAs, such as solanidine (B192412), is catalyzed by a suite of enzymes known as the GLYCOALKALOID METABOLISM (GAME) enzymes. hapres.com These enzymes, including cytochrome P450s and aminotransferases, are responsible for hydroxylations, oxidations, and the introduction of the nitrogen atom that characterizes these alkaloids. hapres.com For instance, in potato, GAME7 and GAME8 are involved in the initial hydroxylation of cholesterol, while GAME11 and GAME6 participate in subsequent modifications to form a furostanol-type intermediate. hapres.com
Recently, two reductase enzymes, RPG1 and RPG2, were identified as being responsible for the final steps in the biosynthesis of α-solanine and α-chaconine in potato, converting zwittersolanine and zwitterchaconine to their final forms. nih.gov It is highly probable that analogous enzymatic steps are involved in the final stages of this compound biosynthesis.
Glycosyltransferase Activity in Steroidal Glycoalkaloid Formation (Contextual)
A defining feature of steroidal glycoalkaloids is the presence of sugar moieties attached to the aglycone core. This glycosylation is carried out by a class of enzymes known as glycosyltransferases (GTs), specifically UDP-glycosyltransferases (UGTs). nih.gov These enzymes transfer sugar residues, such as glucose, galactose, and rhamnose, from an activated sugar donor to the aglycone. hapres.comnih.gov
In potato, the glycosylation of solanidine is a well-characterized process involving several specific SGTs (solanidine glycosyltransferases). SGT1 adds a galactose moiety, SGT2 adds a glucose moiety, and SGT3 adds a rhamnose moiety to form the trisaccharide chains of α-solanine and α-chaconine. hapres.comcabidigitallibrary.org Similarly, in tomato, the GAME1 glycosyltransferase is responsible for adding a galactose to the tomatidine (B1681339) aglycone. frontiersin.org It is through the sequential action of such glycosyltransferases that the specific carbohydrate portion of this compound is assembled.
| Enzyme Family | Specific Enzymes (Examples from related pathways) | Function in SGA Biosynthesis | Reference |
| Cycloartenol Synthase | CAS | Converts 2,3-oxidosqualene to cycloartenol, an early precursor. | hapres.com |
| Cytochrome P450s | GAME6, GAME7, GAME8, GAME11 | Hydroxylation and oxidation of the cholesterol backbone. | hapres.com |
| Glycosyltransferases | SGT1, SGT2, SGT3, GAME1 | Sequential addition of sugar moieties to the aglycone. | hapres.comfrontiersin.orgcabidigitallibrary.org |
| Reductases | RPG1, RPG2 | Catalyze the final steps in the formation of certain SGAs. | nih.gov |
Regulatory Mechanisms and Gene Expression in this compound Production
The biosynthesis of this compound is a tightly regulated process, controlled at the level of gene expression. byjus.comwikipedia.org The genes encoding the biosynthetic enzymes are themselves subject to complex regulatory networks that respond to developmental cues and environmental stresses. frontiersin.orgplantbreedbio.org
Transcription factors play a pivotal role in orchestrating the expression of SGA biosynthetic genes. In Solanaceous plants, the APETALA2/Ethylene Response Factor (AP2/ERF) transcription factor, GAME9, has been shown to regulate the expression of genes in both the upstream mevalonate/cholesterol pathway and the downstream SGA-specific pathway. frontiersin.org Furthermore, light-signaling transcription factors have been implicated in the regulation of GAME gene expression, indicating a link between environmental signals and SGA production. frontiersin.org
The expression of key upstream enzymes like HMG-CoA reductase and downstream glycosyltransferases can be influenced by external stimuli, leading to changes in the accumulation of steroidal glycoalkaloids. plantbreedbio.org This intricate regulation ensures that these metabolically expensive defense compounds are produced when and where they are needed most.
Biotechnological Approaches for Biosynthesis Investigation and Modulation
Modern biotechnological tools are invaluable for both investigating the biosynthesis of compounds like this compound and for potentially modulating their production.
In Vitro Biosynthesis Experiments
In vitro systems provide a controlled environment to study enzymatic reactions outside the complexity of a living cell. helmholtz-hips.de By isolating specific enzymes and providing them with potential substrates, researchers can confirm the function of individual enzymes in the biosynthetic pathway. nih.govchemrxiv.org For example, recombinant enzymes can be expressed in microbial hosts and their catalytic activity assayed to determine their precise role in the conversion of intermediates. nih.gov This approach has been crucial in characterizing the function of many GAME enzymes and glycosyltransferases in the biosynthesis of related SGAs. hapres.comnih.gov
Metabolic Engineering Strategies in Solanaceae (e.g., hairy root cultures)
Metabolic engineering offers powerful strategies to manipulate the production of secondary metabolites in plants. mdpi.com Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are a particularly effective platform for this purpose in Solanaceae. nih.goviyte.edu.trareeo.ac.ir These cultures are genetically stable, exhibit rapid growth, and often produce secondary metabolites at levels comparable to or even exceeding those of the parent plant. nih.gov
Chemical Synthesis and Semisynthesis of Solanogantine and Its Analogues
Total Synthetic Strategies for Solanogantine
As of current literature, a complete total synthesis of this compound has not been reported. The complex, stereochemically dense core of the solanidane (B3343774) skeleton, which features a fused indolizidine system, makes its de novo construction a significant undertaking. However, the general strategies developed for other solanidane alkaloids provide a blueprint for potential future syntheses of this compound.
The development of novel synthetic routes for complex alkaloids is an active area of research. beilstein-journals.orgrsc.org Strategies for related alkaloids often involve the use of chiral organocatalysts to establish key stereocenters. rsc.org For the broader class of alkaloids, enamide cyclizations have emerged as a powerful tool for constructing nitrogen-containing heterocyclic cores. beilstein-journals.org A hypothetical total synthesis of this compound would need to address the stereocontrolled formation of its six-ring system, including the characteristic 3-amino group and the 23-hydroxyl function. Synthetic strategies for related solanidane alkaloids, such as solanidine (B192412), have been developed, often starting from readily available steroidal precursors like diosgenin (B1670711) or tigogenin. researchgate.net These routes involve key transformations such as intramolecular Schmidt reactions and reductive amination cascades to construct the crucial indolizidine moiety. researchgate.net
A key challenge in synthesizing this compound is the precise control of its multiple stereocenters. A successful stereoselective synthesis would not only provide access to the natural product but also to its various stereoisomers, which are invaluable for structure-activity relationship studies. The synthesis of solanidine and its stereoisomers has been achieved, demonstrating that divergent strategies can be employed to access different stereochemical configurations. researchgate.net Such a strategy for this compound would likely rely on modern asymmetric synthesis methodologies to build the steroidal backbone and introduce the amino and hydroxyl groups with the correct spatial orientation. The unusual 22β-H configuration of this compound presents a particular stereochemical hurdle that would need to be addressed. archive.org
Partial Synthesis of this compound from Related Steroidal Alkaloids
Partial synthesis from abundant, structurally similar natural products is a common and efficient strategy for accessing rare alkaloids. This approach has been pivotal in the study of this compound.
The structural relationship between this compound and solanocapsine (B1214099), another steroidal alkaloid, makes the latter an ideal starting material for semisynthesis. The structure of this compound was definitively established through its partial synthesis from solanocapsine. archive.org This conversion confirms the feasibility of transforming solanocapsine into this compound, although detailed experimental procedures for this specific transformation are not extensively detailed in publicly available literature. The key structural difference lies in the nature of the nitrogen-containing ring system, and the conversion would involve the reductive cleavage of the ether bridge in solanocapsine and subsequent cyclization to form the solanidane skeleton of this compound.
The partial synthesis of this compound from solanocapsine was not merely a synthetic exercise but a crucial step in its structural elucidation. archive.org By converting a compound of known stereochemistry (solanocapsine) into this compound, chemists were able to confirm the absolute configuration of the newly isolated alkaloid. This chemical correlation was essential in establishing the unusual 22β-H stereochemistry of this compound, a feature that distinguishes it from many other solanidane alkaloids. archive.orgacs.org
Design and Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of a natural product is critical for exploring its chemical space and understanding its biological activity. While specific studies on the synthesis of this compound analogues are limited, research on related compounds like solanopubamine provides insight into potential synthetic modifications. researchgate.net The presence of reactive functional groups on the this compound molecule, specifically the 3β-amino group and the 23β-hydroxyl group, offers sites for chemical modification.
Derivatization strategies could include:
N-Acylation/Alkylation: The 3-amino group can be readily acylated or alkylated to produce a range of amide and amine derivatives.
O-Esterification/Etherification: The 23-hydroxyl group can be converted into esters or ethers.
Studies on the related alkaloid solanopubamine have demonstrated the feasibility of such modifications, including methylation, acetylation, and coupling with fatty acids to produce various derivatives. researchgate.net These reactions provide a template for how this compound could be similarly modified to generate novel analogues for further investigation.
Alkyl and Acyl Modifications
The presence of reactive functional groups in the this compound structure, specifically the 3β-amino and 23β-hydroxy groups, provides sites for straightforward alkylation and acylation reactions. ethernet.edu.et These modifications are common strategies to alter a molecule's lipophilicity and its ability to form hydrogen bonds, which can significantly impact its biological activity. nih.gov
While detailed studies on the extensive alkyl and acyl modification of this compound itself are limited in publicly available literature, its characterization has included the preparation of an N,N-dimethyl derivative. ethernet.edu.et More extensive work has been performed on the structurally similar steroidal alkaloid, solanopubamine (3β-amino-5α, 22αH, 25βH-solanidan-23β-ol), which is often found in the same plant sources. researchgate.net This compound also possesses 3β-amino and 23β-hydroxy groups, making it an excellent model for the types of modifications applicable to this compound.
In a study on solanopubamine, several alkyl and acyl derivatives were synthesized to evaluate their potential anticancer and antimicrobial activities. researchgate.net The modifications included:
Methylation: Treatment of solanopubamine with a methylating agent resulted in the formation of 3-βN,N-dimethyl-βO-methylsolanopubamine, where both the amino and hydroxyl groups were alkylated. researchgate.net
Acetylation: Acetylation produced solanopubamine-23-βO-acetate, indicating a reaction at the hydroxyl group. researchgate.net
Acylation with Fatty Acids: Coupling reactions with long-chain fatty acids, such as octadecanoic acid and undec-11-enoic acid, were performed. These reactions yielded a mixture of products, including N-acylated and O-acylated derivatives like 3-βN-octadecanoyl-solanopubamine and solanopubamine-23-βO-octadecanoate. researchgate.net
These reactions demonstrate the accessibility of the primary amine and secondary alcohol functionalities in this class of alkaloids to standard alkylating and acylating reagents.
| Parent Compound | Modification Type | Derivative Name | Reference |
|---|---|---|---|
| Solanopubamine | Methylation | 3-βN,N-dimethyl-βO-methylsolanopubamine | researchgate.net |
| Solanopubamine | Acetylation | Solanopubamine-23-βO-acetate | researchgate.net |
| Solanopubamine | Acylation | 3-βN-octadecanoyl-solanopubamine | researchgate.net |
| Solanopubamine | Acylation | Solanopubamine-23-βO-octadecanoate | researchgate.net |
| Solanopubamine | Acylation | Solanopubamine-23-βO-undec-11-enoate | researchgate.net |
Targeted Chemical Modifications for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in drug discovery and involve synthesizing and testing a series of analogues to determine which chemical groups are responsible for biological effects. slideshare.netresearchgate.net By systematically altering parts of a molecule, researchers can identify the pharmacophore—the essential features for activity—and optimize the compound to enhance potency or reduce side effects. slideshare.net
For this compound, a critical targeted chemical modification was its partial synthesis from the related alkaloid solanocapsine. ethernet.edu.etarchive.org This transformation was not aimed at creating a new therapeutic agent but at definitively establishing the structure of this compound, particularly its 3β-amino-23β-hydroxy-22βH-solanidane stereochemistry. ethernet.edu.etarchive.org Such structural confirmation is a prerequisite for any meaningful SAR study.
Although specific SAR studies for this compound are not widely reported, the investigation into its analogue solanopubamine provides initial insights. The parent compound, solanopubamine, exhibited moderate antifungal activity against Candida albicans and C. tenuis. researchgate.net However, the synthesized alkyl and acyl derivatives (as listed in the table above) were found to be inactive as both antitumor and antimicrobial agents. researchgate.net This finding, while negative from a drug development perspective, is a valuable piece of SAR data. It strongly suggests that the unmodified 3β-amino and 23β-hydroxy groups are crucial for the observed antifungal activity and that masking these groups via alkylation or acylation leads to a loss of function. researchgate.net
The general principles of SAR suggest that future targeted modifications of this compound could explore:
Alkyl Chain Variation: The length and branching of alkyl chains attached to the nitrogen or oxygen atoms can be systematically varied to probe the size and nature of the binding pocket in a biological target. nih.gov
Functional Group Substitution: Replacing the hydroxyl group with other functionalities (e.g., a thiol or a halogen) or altering the basicity of the amino group could reveal the importance of hydrogen bonding or ionic interactions for activity.
Conformational Restriction: Introducing rings or other rigid features could lock the molecule into a specific conformation, which may lead to higher potency if that conformation is the bioactive one. jmchemsci.com
These targeted modifications are essential to build a comprehensive SAR model, which can guide the rational design of more potent and selective this compound-based compounds. umb.edu
Advanced Analytical Chemistry Methodologies for Solanogantine Characterization
Spectroscopic Techniques for Structural Confirmation and Elucidation
Spectroscopy is fundamental to determining the molecular architecture of organic compounds. numberanalytics.com By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce connectivity, spatial arrangement, and the types of atoms present. numberanalytics.comweebly.com For a complex steroidal alkaloid such as Solanogantine, a suite of spectroscopic techniques is required for unambiguous structure determination. numberanalytics.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural analysis of organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. numberanalytics.com
¹H NMR: A one-dimensional ¹H NMR spectrum reveals the number of distinct proton environments in the molecule, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative quantities (integration). For this compound, this technique would help identify protons attached to the steroidal backbone, those near heteroatoms like oxygen and nitrogen, and the methyl group protons.
¹³C NMR: This technique provides a spectrum showing a signal for each unique carbon atom in the molecule. ipb.pt It is crucial for determining the total number of carbons and identifying the nature of the carbon skeleton, including differentiating between sp³, sp², and sp hybridized carbons.
2D NMR: For complex structures where 1D spectra are overcrowded with overlapping signals, two-dimensional (2D) NMR experiments are essential. researchgate.netipb.pt
COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in piecing together fragments of the molecule by identifying adjacent protons. mdpi.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals directly with the carbon atoms they are attached to, providing definitive ¹H-¹³C one-bond connections. mdpi.comhmdb.cahmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). It is critical for connecting the molecular fragments identified by COSY and for positioning quaternary carbons and heteroatoms within the molecular structure. mdpi.com
The integrated analysis of these NMR experiments allows for the complete assignment of all proton and carbon signals and the definitive elucidation of this compound's complex 3-amino-solanidane structure. mdpi.com
Table 1: Representative NMR Data Interpretation for a Solanidane (B3343774) Alkaloid Skeleton
| Nucleus | Chemical Shift (ppm) Range | Structural Interpretation |
|---|---|---|
| ¹H | 0.6 - 2.5 | Protons on the steroidal backbone and methyl groups. |
| ¹H | 2.5 - 4.5 | Protons adjacent to heteroatoms (e.g., -CH-O, -CH-N). |
| ¹³C | 10 - 60 | Aliphatic carbons (CH₃, CH₂, CH) of the steroid nucleus and side chain. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and valuable structural information through fragmentation patterns. nist.govwikipedia.org
Molecular Weight Determination: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are soft ionization methods ideal for analyzing large, non-volatile biomolecules like alkaloids. mdpi.com ESI-MS would be used to determine the accurate molecular weight of this compound (C₂₇H₄₆N₂O) by observing its molecular ion peak [M+H]⁺. ethernet.edu.etresearchgate.net This information is crucial for confirming the molecular formula.
Fragmentation Analysis: In MS, particularly with techniques like Electron Ionization (EI) often coupled with Gas Chromatography (GC-MS), the molecular ion can break apart into smaller, characteristic fragment ions. wikipedia.orggentechscientific.com The analysis of this fragmentation pattern provides a "fingerprint" that helps to identify the compound and elucidate its structure. nist.govresearchgate.net For a solanidane alkaloid, fragmentation would likely involve characteristic cleavages of the steroid ring system and the nitrogen-containing side chain. libretexts.orgspectroscopyonline.com Analyzing these fragments helps confirm the core structure and the position of functional groups. gentechscientific.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Interpretation |
|---|---|---|
| 415.36 | [C₂₇H₄₇N₂O]⁺ | Molecular Ion Peak [M+H]⁺ corresponding to the protonated molecule. |
| 397 | [C₂₇H₄₅N₂]⁺ | Loss of a water molecule (H₂O) from the molecular ion. |
| 273 | [C₁₉H₂₉O]⁺ | Fragment corresponding to the steroidal backbone after cleavage of the N-containing rings. |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. gelest.comslideshare.net It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared light of the same frequency is passed through a sample, the energy is absorbed. vscht.cz An IR spectrum is a plot of this absorption versus frequency (wavenumber). libretexts.org
For this compound (C₂₇H₄₆N₂O), IR spectroscopy would confirm the presence of key functional groups predicted by its molecular formula and steroidal alkaloid classification. ethernet.edu.et The spectrum would be expected to show characteristic absorption bands corresponding to hydroxyl (-OH) and amine (-NH) groups, as well as the various C-H and C-N bonds within the molecule. wpmucdn.comresearchgate.net The region below 1600 cm⁻¹, known as the "fingerprint region," provides a unique pattern that can be used for identification by comparison with known spectra. ucla.eduhpst.cz
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3500 - 3200 (broad) | O-H (Alcohol) | Stretching |
| 3400 - 3250 (medium) | N-H (Amine) | Stretching |
| 2990 - 2850 (strong) | C-H (Alkane) | Stretching |
| 1300 - 1000 (strong) | C-O (Alcohol) | Stretching |
Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For natural product chemistry, chromatographic methods are indispensable for isolating a single compound like this compound from a complex plant extract and for determining its concentration.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, purification, and quantification of non-volatile or thermally unstable compounds like this compound. sigmaaldrich.comgenscript.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. nih.gov
Isolation and Purification: Reverse-Phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is commonly employed for purifying alkaloids. sigmaaldrich.com By carefully optimizing the mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol) and flow rate, a high degree of purification can be achieved, separating this compound from other structurally similar alkaloids present in the Solanum extract. mdpi.com
Quantitative Analysis: HPLC coupled with a suitable detector (e.g., UV-Vis or MS) is also a powerful tool for quantitative analysis. nih.govresearchgate.net By creating a calibration curve from standards of known concentration, the amount of this compound in a given sample can be accurately determined by measuring its peak area in the chromatogram.
Gas Chromatography (GC) is a separation technique used for analyzing volatile compounds in the gas phase. researchgate.netlibretexts.org For large, non-volatile compounds like this compound, direct analysis by GC is not feasible. However, it can be made amenable to GC analysis through chemical derivatization, which converts the non-volatile analyte into a more volatile derivative. csic.es For example, the hydroxyl and amine groups in this compound could be converted to their trimethylsilyl (B98337) (TMS) ethers/amines. nih.gov
The most powerful application of GC in this context is its coupling with mass spectrometry (GC-MS). nist.govthermofisher.com In a GC-MS system, the gas chromatograph separates the components of the mixture, and each separated component then enters the mass spectrometer, which acts as the detector. nist.govyoutube.com This hyphenated technique provides two dimensions of information: the retention time from the GC, which helps in identification, and the mass spectrum from the MS, which provides molecular weight and structural data. dokumen.pubnih.gov GC-MS is particularly useful for the analysis of complex mixtures of derivatized alkaloids. nih.govfilab.fr
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Advanced Separation Methods (e.g., Ultra-High-Performance Liquid Chromatography)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures, including those containing this compound and other steroidal glycoalkaloids (SGAs). eag.comshimadzu.com The primary advantage of UHPLC lies in its use of columns packed with sub-2 µm particles, which provides markedly higher separation efficiency, resolution, and sensitivity. eag.comamericanpharmaceuticalreview.com This allows for faster analysis times and a more detailed separation of structurally similar compounds often found in plant extracts. eag.comresearchgate.net
When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF-MS), UHPLC becomes an exceptionally powerful tool for the structural elucidation and quantification of alkaloids. springernature.comnih.gov UHPLC-MS/MS methods have been developed for the high-throughput analysis of steroidal glycoalkaloids in various Solanaceae species. frontiersin.org These methods often involve a gradient elution with a mobile phase consisting of water and acetonitrile, both with formic acid, to achieve optimal separation. frontiersin.org The high pressure and flow rates characteristic of UHPLC significantly reduce the analysis time per sample. researchgate.net For instance, a method was developed that could separate 18 different total steroidal glycoalkaloid (tSGA) peaks in just 13 minutes. researchgate.net
The enhanced resolution of UHPLC is critical for separating isomeric and isobaric compounds, which are common among steroidal alkaloids and their glycosides. This capability, combined with the detailed fragmentation data from MS/MS, allows for confident identification of known compounds and putative identification of novel or unexpected alkaloids within an extract. springernature.comnih.gov
Table 1: Comparison of Typical HPLC and UHPLC System Parameters
| Parameter | Conventional HPLC | Ultra-High-Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 4.6 mm x 150-250 mm | 2.1 mm x 50-150 mm |
| Operating Pressure | 40-60 MPa | Up to 100-120 MPa |
| Flow Rate | 1-2 mL/min | 0.2-0.7 mL/min |
| Analysis Time | Longer | Significantly Shorter |
| Resolution | Good | Very High |
| Sensitivity | Standard | Enhanced |
Metabolomics and Chemical Fingerprinting of Solanaceae Extracts Containing this compound
Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov In the context of Solanaceae extracts, this approach provides a chemical fingerprint, a unique metabolic profile that can be used for various purposes, including species identification, quality control, and understanding biochemical pathways. springernature.comnih.gov
UHPLC coupled with high-resolution mass spectrometry (HRMS), such as QTOF-MS, is a cornerstone technique for non-targeted metabolomics and chemical fingerprinting of Solanaceae extracts. springernature.comnih.gov This methodology captures a vast amount of data on the metabolites present, including their retention times, accurate masses, and fragmentation patterns. springernature.com By comparing the chemical fingerprints of different samples, researchers can identify variations in the alkaloid profile, including the presence and relative abundance of this compound and its derivatives.
Statistical analysis of the complex datasets generated by these techniques is crucial for interpreting the results. nih.gov Pseudotargeted metabolomics is an emerging approach that combines the broad screening of non-targeted methods with the quantitative accuracy of targeted analysis. frontiersin.org This can be particularly useful for creating a detailed and semi-quantitative fingerprint of the key steroidal alkaloids in an extract. frontiersin.org This level of detailed chemical fingerprinting allows for the putative identification of numerous steroidal glycosides from complex extracts based on the interpretation of mass fragmentation patterns. springernature.comnih.gov
Development of Standardized Analytical Protocols for this compound Quantification
The development of standardized analytical protocols is essential for the reliable and reproducible quantification of this compound in different samples and across different laboratories. eurofins.com A standardized protocol encompasses the entire analytical workflow, from sample preparation to data analysis.
Key components of a standardized protocol include:
Sample Preparation: This involves optimizing extraction procedures to ensure maximum recovery of this compound while minimizing the co-extraction of interfering matrix components. nih.gov A robust method will demonstrate high recovery rates for the target analyte. researchgate.net
Chromatographic Conditions: The specific UHPLC column, mobile phase composition, gradient elution program, flow rate, and column temperature must be clearly defined to ensure consistent separation performance. frontiersin.org
Mass Spectrometry Parameters: For quantitative analysis using MS, parameters such as the ionization mode (e.g., positive electrospray ionization), ion source settings, and specific mass transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) must be standardized. frontiersin.org
Method Validation: A critical step is the validation of the analytical method to demonstrate its suitability for the intended purpose. eurofins.comnih.gov This involves assessing several key performance characteristics.
Table 2: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 15% |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10 |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in method parameters |
Source: Adapted from international regulatory guidelines. nih.gov
By establishing and adhering to such standardized protocols, researchers can ensure that the quantitative data for this compound are accurate, reliable, and comparable over time and between different studies, which is fundamental for any further scientific investigation or commercial application. eurofins.comnih.gov
Pharmacological Investigations of Solanogantine and Its Analogues: in Vitro Studies
Evaluation of Specific Biological Activities In Vitro
Antifilarial Activity in Cell-Based Assays
While a wide range of biological activities have been investigated for Solanum alkaloids, direct in vitro studies assessing the specific antifilarial activity of compounds from this family are limited in the available literature. Research into the antifilarial potential of plant-derived compounds often involves screening various extracts and flavonoids. For instance, studies on other plant-derived compounds have demonstrated methodologies such as in vitro motility assays with adult worms and microfilariae of filarial parasites like Brugia malayi. These assays measure the immobilization of the parasites and can be supplemented by biochemical tests for viability, such as the MTT reduction assay. While these methods are standard for assessing antifilarial activity, specific data applying them to Solanogantine or its close analogues is not currently documented.
Antifungal Activity against Specific Microorganisms (e.g., Candida albicans)
Extracts and isolated compounds from various Solanum species have demonstrated notable in vitro antifungal properties. The ethanolic extract of Solanum hispidum leaves, for example, showed activity against Candida albicans, Aspergillus brasiliensis, and Trichophyton mentagrophytes. nih.gov In an agar (B569324) well diffusion method, the extract produced inhibition halos of 23 to 26 mm. nih.gov The minimum inhibitory concentration (MIC) for C. albicans was determined to be 125 µg/mL. nih.gov
Similarly, aqueous extracts from Solanum scabrum have shown significant effects against C. albicans and Aspergillus fumigatus. researchgate.net Studies on Solanum nigrum have also reported antifungal activity against several pathogens, including C. albicans. nih.gov A specific steroidal glycoalkaloid, solasodine-3-O-β-D-glucopyranoside (SG), isolated from Solanum nigrum, displayed potent fungicidal activity against both azole-sensitive and azole-resistant C. albicans strains, with a MIC of 32 μg/ml in Spider medium. researchgate.net Interestingly, its aglycone, solasodine (B1681914), was inactive, highlighting the crucial role of the sugar moiety in its antifungal effect. researchgate.net
| Source | Test Organism | Activity Metric | Result |
|---|---|---|---|
| Solanum hispidum (Ethanolic Extract) | Candida albicans | MIC | 125 µg/mL nih.gov |
| Solasodine-3-O-β-D-glucopyranoside (from S. nigrum) | Candida albicans (azole-sensitive & resistant) | MIC | 32 µg/mL researchgate.net |
Anticancer Cytotoxicity on Human Cell Lines (In Vitro)
The cytotoxic potential of Solanum alkaloids against various human cancer cell lines is one of the most extensively studied areas. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms. nih.gov
For example, solamargine (B1681910) has demonstrated cytotoxicity against human melanoma cells (WM115 and WM239). nih.gov Other steroidal alkaloids like khasianine (B1231531) and solasodine have also been evaluated, showing IC50 values of 2.0 µg/mL and 3.0 µg/mL, respectively, in certain cancer cell lines. nih.gov The glycoalkaloid solanine has been found to inhibit the proliferation of 4T1 breast cancer cells in a dose- and time-dependent manner, with an IC50 value of 34 µM after 24 hours, which decreased to 17 µM after 48 hours. nih.gov
Extracts from Solanum nigrum have also shown significant cytotoxic activity. A study on isolated fractions of S. nigrum demonstrated potent activity against the HepG2 (hepatic carcinoma) cell line, with the ethyl acetate (B1210297) fraction showing an IC50 value of 7.89 µg/mL. nih.gov These fractions also exhibited activity against the HeLa (cervical cancer) cell line but showed no cytotoxicity in normal baby hamster kidney (BHK) cells. nih.gov
| Compound/Extract | Cell Line | Activity Metric | Result |
|---|---|---|---|
| Solanine | 4T1 (Breast Cancer) | IC50 (24h) | 34 µM nih.gov |
| Solanine | 4T1 (Breast Cancer) | IC50 (48h) | 17 µM nih.gov |
| Khasianine | Cancer Cell Line | IC50 | 2.0 µg/mL nih.gov |
| Solamargine | Cancer Cell Line | IC50 | 2.7 µg/mL nih.gov |
| Solasodine | Cancer Cell Line | IC50 | 3.0 µg/mL nih.gov |
| S. nigrum (Ethyl Acetate Fraction) | HepG2 (Liver Cancer) | IC50 | 7.89 µg/mL nih.gov |
Anti-inflammatory Properties in Cellular Models
Solanum alkaloids and related compounds have been evaluated for their anti-inflammatory effects in various cellular models. nih.gov A primary mechanism investigated is the inhibition of pro-inflammatory mediators in activated macrophages.
A novel steroidal alkaloid, Solanine A, isolated from Solanum nigrum, was found to significantly suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in RAW264.7 macrophage cells stimulated with lipopolysaccharide/interferon-γ (LPS/IFNγ). nih.gov Mechanistic studies revealed that Solanine A inhibited the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov It also suppressed the activation of other signaling pathways, including ERK1/2, Akt, and STAT1. nih.gov
Similarly, steroidal saponins (B1172615) isolated from the berries of Solanum nigrum were assessed for their ability to inhibit the production of NO and the pro-inflammatory cytokines IL-6 and IL-1β in LPS-stimulated RAW 264.7 macrophages. One of the compounds, solanigroside Y1, exhibited significant inhibition of NO production with an IC50 value of 9.7 µM. acs.org Other related compounds also showed significant inhibitory effects on cytokine production. acs.org These findings suggest that Solanum alkaloids and saponins can modulate key inflammatory pathways in cellular models. nih.govnih.govacs.org
Anticholinesterase Activity Assessments
Extracts from several Solanum species have been screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission and a target in the management of Alzheimer's disease.
A comprehensive study on seven underexploited Solanum species profiled their glycoalkaloid content and tested the extracts for AChE inhibition. mdpi.com The inhibitory activity varied widely, with half-maximal inhibitory concentration (IC50) values ranging from 0.4 µg/mL for S. nigrum stem extract to 344.9 µg/mL for S. sisymbriifolium leaf extract. mdpi.com This suggests that the specific composition of glycoalkaloids, rather than the total concentration, is a key driver of the biological activity. mdpi.com
Further research on aqueous and alkaloid extracts of Solanum macrocarpon (African eggplant) and Solanum nigrum (black nightshade) also confirmed dose-dependent inhibition of AChE. nih.gov These studies highlight the potential of Solanum alkaloids as a source of cholinesterase inhibitors. mdpi.comnih.gov
| Source (Extract) | Activity Metric | Result |
|---|---|---|
| Solanum nigrum (Stems) | AChE Inhibition IC50 | 0.4 µg/mL mdpi.com |
| Solanum sisymbriifolium (Leaves) | AChE Inhibition IC50 | 344.9 µg/mL mdpi.com |
Neuroprotective and Antioxidant Effects in Cellular Systems
The neuroprotective and antioxidant activities of Solanum species have been explored in various in vitro cellular systems. These studies often focus on the ability of extracts to mitigate oxidative stress, a key factor in neurodegenerative diseases.
Leaf extracts from Solanum nigrum demonstrated significant antioxidant properties and neuroprotective effects in primary rat astroglial cell cultures exposed to glutamate-induced toxicity. mdpi.com The extracts were able to quench free radicals and restore the oxidative status of the cells. mdpi.com An aqueous extract of S. nigrum (AESN) also showed protective effects in vitro on Statens Seruminstitut Rabbit Cornea cells, where it promoted greater cell viability and minimized the production of reactive oxygen species (ROS) at a concentration of 10 µg/mL. nih.gov
Furthermore, both aqueous and alkaloid extracts from Solanum nigrum and Solanum macrocarpon exhibited free radical-scavenging and reducing abilities in vitro. nih.gov The antioxidant properties displayed by these extracts are believed to contribute significantly to their potential neuroprotective capabilities. nih.govmdpi.com
In Vitro Assessment of this compound's Pharmacokinetic Properties (ADME)
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development as a drug. news-medical.net In vitro ADME assays are employed early in the drug discovery process to predict a compound's in vivo behavior, helping to identify and optimize candidates with favorable pharmacokinetic profiles. sygnaturediscovery.comnih.gov
| ADME Parameter | Common In Vitro Assay | Purpose | Reference |
|---|---|---|---|
| A bsorption | Caco-2 Permeability Assay | Predicts intestinal absorption and efflux | researchgate.net |
| D istribution | Plasma Protein Binding (Equilibrium Dialysis) | Determines the fraction of compound free to interact with targets | enamine.net |
| M etabolism | Liver Microsomal Stability Assay | Assesses metabolic stability and identifies potential metabolites | nih.gov |
| E xcretion | Transporter Interaction Assays | Identifies interactions with key drug transporters (e.g., P-gp) | sygnaturediscovery.com |
A key aspect of a drug's ADME profile is its ability to permeate biological membranes to reach its target site. nih.gov For compounds intended to act on the central nervous system (CNS), crossing the highly restrictive blood-brain barrier (BBB) is a major challenge. mdpi.commdpi.com
In vitro models are essential for assessing the BBB permeability of compounds like this compound. mdpi.com These models typically involve a monolayer of brain microvascular endothelial cells grown on a semi-permeable membrane, separating a "blood" side from a "brain" side. lonza.com
Caco-2 and MDCK cell monolayers: While originally models for the intestinal barrier, they are often used for general permeability screening. researchgate.net
Primary or immortalized brain endothelial cells: These provide a more accurate representation of the BBB, expressing the characteristic tight junctions and efflux transporters (like P-glycoprotein) that regulate passage into the brain. mdpi.com
BBB-on-a-Chip: Advanced microfluidic models co-culture brain endothelial cells with other relevant cell types like astrocytes and pericytes, incorporating physiological shear stress from fluid flow to create a more realistic and predictive BBB model. nih.govmdpi.com
In these systems, the compound of interest is added to the luminal (blood) side, and its appearance on the abluminal (brain) side is measured over time to calculate an apparent permeability coefficient (Papp). mdpi.com These studies are critical for determining whether steroidal alkaloids possess the physicochemical properties necessary to enter the CNS and exert potential neuropharmacological effects.
Structure Activity Relationship Sar Studies of Solanogantine
Identification of Structural Determinants for Biological Activity
The biological activity of solanogantine is intricately linked to its specific structural components. Research has focused on elucidating the roles of its steroidal backbone, the various functional groups attached to it, and its unique stereochemistry.
Impact of Functional Groups and Substituents (e.g., Amino Group, C-23 Hydroxyl)
Amino Group: The amino group is a critical functional group that can significantly influence the molecule's properties. byjus.com Its basic nature allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charge can be crucial for forming ionic bonds with negatively charged residues in the active site of a target protein, thereby anchoring the molecule and contributing to its binding affinity. The location of the amino group on the steroidal framework is also vital for optimal interaction.
C-23 Hydroxyl Group: this compound is characterized by the presence of a rare hydroxyl (-OH) group at the C-23 position. archive.org This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating specific interactions with a biological target. masterorganicchemistry.com The presence of this group also increases the polarity of that region of the molecule, which can impact its solubility and how it orients itself within a binding pocket. byjus.com Studies on related compounds have shown that the presence and orientation of hydroxyl groups are critical for activity.
Role of Stereochemistry (e.g., 22β-H-configuration)
The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor in the biological activity of this compound. The specific spatial orientation of its substituents determines how well it can fit into the binding site of a biological target.
Computational Chemistry Approaches in SAR Analysis
To further investigate the structure-activity relationships of this compound at a molecular level, computational chemistry techniques have become invaluable tools. These methods allow for the visualization and prediction of how the molecule interacts with its biological targets.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational methods used to predict the binding mode and affinity of a ligand (like this compound) to a target protein. nih.govmolsis.co.jp
Process: These simulations involve creating a three-dimensional model of the target protein and then computationally "docking" the this compound molecule into the predicted binding site. tjnpr.org The software then calculates the most energetically favorable binding poses and estimates the binding affinity. nih.gov This process helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.goviit.it
Insights: For this compound, docking studies can reveal how the core steroidal skeleton fits within the binding pocket and how the amino and hydroxyl groups form key interactions with the protein. iit.it By simulating modifications to the this compound structure, researchers can predict how these changes might affect binding, thus guiding the synthesis of new, potentially more potent, analogs. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net
Methodology: In a QSAR study, various physicochemical properties (descriptors) of a set of molecules are calculated. These descriptors can include parameters related to hydrophobicity, electronics, and steric effects. Statistical methods are then used to develop a mathematical model that correlates these descriptors with the observed biological activity. nih.gov
Application to this compound: For this compound and its derivatives, a QSAR model could be developed by synthesizing a series of analogs with variations in the steroidal skeleton and substituents. nih.gov The biological activity of these compounds would be experimentally determined, and then a QSAR model would be generated. ljmu.ac.uk This model could then be used to predict the activity of new, unsynthesized this compound derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov
| Feature | Description | Importance in SAR |
| Core Steroidal Skeleton | A rigid, multi-ring structure. | Provides the fundamental scaffold for the molecule and determines its overall shape for interaction with biological targets. |
| Amino Group | A basic functional group. | Can be protonated to form ionic bonds with target proteins, acting as a crucial anchor for binding. |
| C-23 Hydroxyl Group | A rare hydroxyl substituent. | Acts as a hydrogen bond donor and acceptor, contributing to binding specificity and increasing local polarity. |
| 22β-H-configuration | A specific stereochemical arrangement. | Dictates the precise three-dimensional shape of the molecule, which is critical for fitting into the binding site of a target. |
Pharmacophore Modeling for De Novo Design
Pharmacophore modeling is a pivotal computational strategy in modern drug discovery, enabling the design of novel molecules (de novo design) with desired biological activities. nih.govnih.gov This approach involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with a specific biological target. nih.govdovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. Once a pharmacophore model is established, it can be used as a template to design new chemical entities that fit the model, with the aim of optimizing their interaction with the target and improving their pharmacological profiles. wur.nl
While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to its unique steroidal alkaloid scaffold. The solanidane (B3343774) skeleton, with its characteristic nitrogen-containing rings and specific stereochemistry, offers a rigid framework upon which various functional groups are displayed.
The process of de novo design using a this compound-based pharmacophore would involve several steps:
Model Generation: Based on the structure of this compound and its known biologically active analogues, a 3D pharmacophore model would be generated, highlighting the key chemical features and their spatial relationships.
Fragment Library Screening: A virtual library of molecular fragments would be screened to identify pieces that can be assembled to match the pharmacophore model.
Molecule Construction: Computational algorithms would link these fragments together to create novel molecules that adhere to the pharmacophoric constraints.
Scoring and Optimization: The newly designed molecules would be scored based on how well they fit the pharmacophore, their predicted binding affinity to a target, and other drug-like properties. This allows for the prioritization of candidates for synthesis and biological testing.
This approach allows for the exploration of vast chemical space to design novel compounds that retain the core structural elements of this compound necessary for activity while introducing new functionalities to enhance potency or selectivity. ontosight.ai
Comparative SAR Analysis of this compound and Related Steroidal Alkaloids
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. By comparing the activities of structurally related compounds, researchers can deduce which molecular features are essential for a desired pharmacological effect. A comparative SAR analysis of this compound with other steroidal alkaloids, such as solasodine (B1681914), tomatidine (B1681339), and solanocapsine (B1214099), can provide valuable insights for the design of new therapeutic agents. researchgate.netresearchgate.net
Steroidal alkaloids are broadly classified based on their aglycone skeleton, such as the solanidane and spirosolane (B1244043) types. researchgate.net this compound belongs to the solanidane class, characterized by an indolizidine ring system.
Key Structural Features for Comparison:
Substitution at C-3: The presence of a 3-amino group is a defining feature of this compound and solanocapsine. In contrast, many other steroidal alkaloids, like solasodine, have a hydroxyl group at this position. The nature of the substituent at C-3 (amino vs. hydroxyl) and its stereochemistry (α or β) dramatically affects the molecule's polarity and hydrogen bonding capacity, which are critical for biological activity.
Functionality on the Indolizidine Ring: this compound features a hydroxyl group at C-23. Modifications at this position, as seen in the derivatization of the related compound solanopubamine (which has a 23β-ol), can significantly impact biological activity. researchgate.net For example, acylation or alkylation of such hydroxyl groups can alter the lipophilicity and steric profile of the molecule.
The Steroid Core (Rings A-D): The degree of saturation and the presence of double bonds within the steroidal A/B/C/D ring system also contribute to the SAR. For instance, the Δ5 double bond is a common feature in many steroidal alkaloids and can influence the planarity and rigidity of the steroid nucleus.
Interactive Data Table: Structural Comparison of Related Steroidal Alkaloids
| Compound | Class | C-3 Substituent | C-22 Stereochemistry | Other Key Features |
| This compound | Solanidane | β-Amino | β-H | C-23 Hydroxyl |
| Solanocapsine | Solanidane | α-Amino | α-H | C-23 Carbonyl |
| Solasodine | Spirosolane | β-Hydroxyl | N/A | Spiroketal |
| Tomatidine | Spirosolane | β-Hydroxyl | N/A | Saturated Spiroketal |
| Solanopubamine | Solanidane | β-Amino | α-H | 23β-Hydroxyl |
SAR Insights from Related Compounds:
Studies on solanocapsine derivatives have shown that modifications of the 3-amino group can modulate activity, suggesting this is a key handle for SAR exploration. researchgate.net
In the case of solanopubamine, derivatization of both the 3β-amino and 23β-hydroxyl groups led to compounds with altered, and in some cases diminished, antimicrobial and antitumor activities, indicating that these specific functionalities are important for the observed biological effects. researchgate.net
Comparative studies of spirosolane alkaloids like solasodine and tomatidine have highlighted the importance of the glycosidic chain often attached at the C-3 hydroxyl group for certain biological activities. While this compound is an aglycone, this points to the general significance of the C-3 position in modulating the properties of steroidal alkaloids.
Molecular and Cellular Mechanisms of Action of Solanogantine
Identification of Putative Biological Targets and Pathways
Solanogantine, a steroidal alkaloid, has been the subject of research to identify its biological targets and the pathways through which it exerts its effects. dokumen.pubnaturalproducts.net These investigations are crucial for understanding its potential therapeutic applications.
Research into the enzymatic interactions of this compound has explored its potential as an inhibitor of key enzymes implicated in various diseases.
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis. thno.org Its dysregulation has been linked to neurodegenerative diseases like Alzheimer's and Parkinson's, as well as diabetes and cancer. thno.orgtocris.com The development of GSK-3β inhibitors is a significant area of therapeutic research. nih.govbiorxiv.org Studies have investigated the inhibitory effects of various compounds on GSK-3β, often through in vitro kinase assays and cellular models to assess their impact on downstream signaling pathways. nih.govnih.gov While the direct inhibition of GSK-3β by this compound is not extensively documented in the provided results, the general interest in natural products as enzyme inhibitors suggests this as a potential area for future investigation.
Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Studies have been conducted on derivatives of the related steroidal alkaloid, solanocapsine (B1214099), to evaluate their AChE inhibitory activity. nih.gov These studies involve synthesizing derivatives and testing their ability to inhibit the enzyme, often using molecular docking simulations to understand the binding interactions. nih.gov This line of research on a structurally similar compound suggests that this compound could also be a candidate for AChE inhibition studies.
Table 1: Investigated Enzyme Targets and Their Relevance
| Enzyme Target | Biological Function | Associated Diseases | Potential Therapeutic Outcome of Inhibition |
|---|---|---|---|
| Glycogen Synthase Kinase-3β (GSK-3β) | Regulation of metabolism, cell signaling, apoptosis thno.org | Alzheimer's disease, Parkinson's disease, diabetes, cancer thno.orgtocris.com | Neuroprotection, anti-cancer effects, glucose regulation nih.govbiorxiv.org |
| Acetylcholinesterase (AChE) | Degradation of acetylcholine nih.gov | Alzheimer's disease nih.gov | Symptomatic relief in Alzheimer's disease nih.gov |
Receptor binding assays are fundamental in drug discovery to determine how a compound interacts with specific cellular receptors. nih.govnih.gov These assays typically involve using a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest and measuring the ability of the test compound, such as this compound, to displace it. merckmillipore.comcontractlaboratory.com This provides information on the binding affinity of the compound for the receptor. The process helps in identifying potential drug candidates and understanding their mechanism of action at the receptor level. nih.gov While specific receptor binding and modulation assay data for this compound were not found, this methodology would be essential for characterizing its pharmacological profile.
Understanding the interaction between a protein and a ligand like this compound is key to elucidating its mechanism of action. mdpi.comuni-leipzig.de Techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy are used to study these interactions. uni-leipzig.denih.gov Computational methods, including molecular docking, are also employed to predict and analyze the binding modes of ligands to their protein targets. nih.gov These studies can reveal the specific amino acid residues involved in the interaction and the thermodynamic forces driving the binding process. nih.gov A ligand interaction diagram can visually represent these interactions, showing hydrogen bonds, and other key interactions. youtube.com While detailed protein-ligand interaction profiling for this compound is not available in the provided search results, the structure of the related compound, solanopubamine, has been elucidated using spectroscopic analyses like IR, MS, and NMR. researchgate.net
Elucidation of Downstream Cellular Signaling Events
Once a compound like this compound binds to its molecular target, it can trigger a cascade of downstream cellular signaling events. youtube.com These signaling pathways ultimately lead to a cellular response. youtube.com Investigating these pathways can involve studying changes in the levels of second messengers, the activation state of various kinases, and the expression of target genes. nih.govnih.gov For instance, if this compound were to inhibit GSK-3β, researchers would examine the downstream effects on pathways like Wnt/β-catenin or Hedgehog signaling. tocris.com Similarly, if it were to modulate a G-protein coupled receptor (GPCR), the subsequent activation or inhibition of adenylyl cyclase and changes in cyclic AMP levels would be investigated. youtube.com
Advanced Methodologies for Mechanism of Action Elucidation
Modern high-throughput technologies have revolutionized the study of drug mechanisms.
Transcriptomics: This approach involves the large-scale study of the transcriptome, which is the complete set of RNA transcripts in a cell. elifesciences.org Techniques like single-cell RNA sequencing (RNA-seq) can be used to analyze the gene expression profiles of individual cells after treatment with a compound like this compound. nih.govnih.gov This can reveal which genes and pathways are upregulated or downregulated, providing clues about the compound's mechanism of action. nih.gov
Proteomics: Proteomics is the large-scale study of the proteome, the entire set of proteins produced by an organism or system. nih.gov Mass spectrometry-based proteomics can be used to identify and quantify changes in protein expression and post-translational modifications in response to a compound. nih.gov This can help in identifying the direct targets of the compound and the downstream proteins affected by its activity, offering a comprehensive view of its cellular effects. nih.govkupdf.net
Table 2: Advanced Methodologies for Elucidating Mechanism of Action
| Methodology | Description | Information Gained |
|---|---|---|
| Transcriptomics (e.g., RNA-seq) | Large-scale analysis of RNA transcripts. elifesciences.org | Changes in gene expression, identification of affected signaling pathways. nih.govnih.gov |
| Proteomics (e.g., Mass Spectrometry) | Large-scale analysis of proteins and their modifications. nih.gov | Identification of protein targets, changes in protein expression and post-translational modifications. nih.gov |
Chemical Genetics and Target Validation Approaches
The precise molecular and cellular mechanisms of action for this compound, particularly through the lens of chemical genetics and rigorous target validation, remain an area with limited specific research in publicly available literature. While the compound has been isolated and its structure elucidated, dedicated studies to identify its direct molecular targets and validate them using modern chemical genetic techniques are not extensively documented. However, based on the general principles of natural product drug discovery and the known biological activities of related steroidal alkaloids from the Solanum genus, a systematic approach to elucidating this compound's mechanism and validating its targets can be proposed. medcraveonline.comnih.gov
Chemical genetics utilizes small molecules as probes to perturb protein function and dissect biological pathways, offering a powerful complement to traditional genetic approaches. In the context of this compound, this would involve using the compound itself as a tool to identify its cellular binding partners and downstream effects. Target validation, the process of confirming that a specific molecular target is critically involved in the pathophysiology of a disease, would then follow to establish the therapeutic potential of modulating this target. nih.gov
A hypothetical workflow for the chemical genetic and target validation studies of this compound would encompass several key stages, from initial screening to in-depth mechanistic studies. This process would aim to identify the direct molecular targets of this compound and confirm their role in the compound's observed biological effects, such as its hypotensive and spasmolytic activities. ijpsonline.com
Hypothetical Target Validation Workflow for this compound
| Stage | Technique | Objective | Potential Findings for this compound |
| Target Identification | Affinity Chromatography / Pull-down Assays with biotinylated or otherwise tagged this compound | To isolate cellular proteins that directly bind to this compound. | Identification of specific receptors, enzymes, or ion channels involved in blood pressure regulation or smooth muscle contraction. |
| Yeast Three-Hybrid System | To identify protein targets by screening a cDNA library for proteins that interact with a this compound-ligand conjugate. | Discovery of novel or unexpected protein targets that could explain its pharmacological profile. | |
| Computational Target Prediction (e.g., molecular docking) | To predict potential binding sites and protein targets based on the three-dimensional structure of this compound. | Prioritization of candidate targets for experimental validation based on binding affinity scores and interaction models. | |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | To confirm that this compound binds to the identified target(s) in a cellular context by measuring changes in protein thermal stability. | Demonstration of target engagement in intact cells, providing evidence of a direct interaction under physiological conditions. |
| Isothermal Titration Calorimetry (ITC) | To quantify the binding affinity, stoichiometry, and thermodynamics of the this compound-target interaction in vitro. | Determination of the strength and specificity of the binding interaction, helping to rank potential targets. | |
| Target Validation | Gene Knockdown/Knockout (e.g., siRNA, CRISPR/Cas9) | To assess whether the depletion of the identified target protein mimics or blocks the cellular effects of this compound. | Confirmation that the identified target is necessary for the hypotensive or spasmolytic effects of this compound. |
| Overexpression Studies | To determine if increasing the levels of the target protein enhances the cellular response to this compound. | Further validation of the target's role in mediating the compound's activity. | |
| Site-Directed Mutagenesis | To identify specific amino acid residues in the target protein that are critical for this compound binding and activity. | Elucidation of the precise binding site and mechanism of interaction at the molecular level. | |
| Pathway Analysis | Transcriptomics (e.g., RNA-seq) / Proteomics | To analyze global changes in gene and protein expression in response to this compound treatment. | Identification of the cellular pathways and networks that are modulated by this compound, providing a broader understanding of its mechanism of action. |
This structured approach, combining biochemical, genetic, and computational methods, would be essential to systematically unravel the molecular and cellular mechanisms of this compound. While direct experimental data for this compound is currently sparse, the application of these established techniques holds the key to unlocking its therapeutic potential and understanding its place within the broader landscape of pharmacologically active Solanum alkaloids.
Future Directions and Research Perspectives in Solanogantine Investigations
Integration of Omics Technologies for Systems-Level Understanding
A paradigm shift from reductionist to systems-level approaches is crucial for a comprehensive understanding of solanogantine. sustainability-directory.com The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to dissect the intricate biological networks associated with this compound's biosynthesis, mode of action, and its effects on biological systems. sustainability-directory.comnumberanalytics.comazti.es
Genomics and Transcriptomics: These technologies are fundamental to identifying and characterizing the genes and regulatory networks responsible for the this compound biosynthetic pathway. azti.es By analyzing the genetic makeup and gene expression profiles of this compound-producing plants, researchers can pinpoint the enzymes and transcription factors involved. sustainability-directory.com This knowledge is the first step towards understanding how its production is regulated and can be manipulated.
Proteomics: This approach focuses on the large-scale study of proteins, the direct executors of biological functions. azti.es Proteomics can be employed to identify the specific protein targets of this compound within a cell or organism, providing critical insights into its mechanism of action. Furthermore, it can help in understanding the plant's own protein-level responses to producing such a potent compound.
Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can reveal the downstream effects of this compound on cellular metabolism. azti.es This can help to build a comprehensive picture of its physiological role and identify potential biomarkers of its activity. nih.gov
The integration of these multi-omics datasets, often referred to as holo-omics, will provide a system-level understanding of the complex interactions at play. mdpi.com This holistic view is essential for moving beyond simple cause-and-effect relationships to a more nuanced appreciation of this compound's role in the intricate web of life. sustainability-directory.commdpi.com
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Focus of Study | Potential Insights for this compound Research |
|---|---|---|
| Genomics | DNA, gene structure, and function | Identification of genes in the this compound biosynthetic pathway; understanding genetic regulation. azti.es |
| Transcriptomics | RNA and gene expression analysis | Revealing the expression patterns of biosynthetic genes under different conditions. azti.es |
| Proteomics | Proteins and their functions | Identifying the protein targets of this compound; understanding its mechanism of action. azti.es |
| Metabolomics | Metabolites and metabolic pathways | Elucidating the downstream metabolic effects of this compound; identifying biomarkers. azti.es |
Application of Synthetic Biology and Biosynthetic Engineering for Enhanced Production
The natural abundance of this compound in plants can be a limiting factor for large-scale research and potential therapeutic applications. Synthetic biology and biosynthetic engineering offer promising solutions to overcome this challenge. frontiersin.org These fields combine principles from biology, engineering, and computer science to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov
The core strategy involves reconstructing the this compound biosynthetic pathway in a microbial or plant-based chassis, such as yeast or tobacco. frontiersin.org This approach allows for optimized and sustainable production of the compound, independent of its natural source. frontiersin.org Key steps in this process include:
Pathway Elucidation: Identifying all the enzymes involved in the conversion of a simple precursor molecule into this compound.
Gene Transfer: Introducing the genes encoding these enzymes into a suitable host organism.
Metabolic Optimization: Engineering the host's metabolism to enhance the flux towards this compound production and increase yields. nih.gov
This "bio-factory" approach not only promises a more reliable and scalable supply of this compound but also opens the door to producing novel analogs of the molecule with potentially improved properties. frontiersin.organtheia.bio
Rational Drug Design Principles for Novel this compound-Based Chemical Entities
Rational drug design leverages the three-dimensional structure of biological targets to design and develop new drugs. researchgate.netnih.gov This approach is highly relevant for harnessing the therapeutic potential of this compound. Once the molecular target of this compound is identified, computational methods can be used to design novel chemical entities based on its core structure. core.ac.uk
The process typically involves:
Target Identification and Validation: Pinpointing the specific protein or enzyme with which this compound interacts to exert its biological effect.
Structure-Based Drug Design (SBDD): Using the 3D structure of the target, often obtained through X-ray crystallography or NMR spectroscopy, to design molecules that bind with high affinity and selectivity. nih.govcore.ac.uk
Ligand-Based Drug Design (LBDD): When the target structure is unknown, this method uses the structure of known active molecules, like this compound, to develop a pharmacophore model that can be used to design new compounds.
Virtual Screening and Molecular Docking: Employing computational algorithms to predict how a library of potential drug candidates will bind to the target, allowing for the rapid screening of large numbers of compounds. mdpi.com
By applying these principles, researchers can aim to create new this compound-based drugs with enhanced efficacy, improved safety profiles, and better pharmacokinetic properties. core.ac.uk
Exploration of this compound's Role in Plant Defense Mechanisms
Plants have evolved a sophisticated arsenal (B13267) of chemical and structural defenses to protect themselves from herbivores and pathogens. eagri.orgnih.govresearchgate.net Steroidal alkaloids, like this compound, are believed to play a significant role in these defense strategies. Future research should focus on elucidating the precise role of this compound in plant defense.
This can be investigated through several avenues:
Induced Defenses: Studying whether the production of this compound is upregulated in response to herbivore attack or pathogen infection, which would be a strong indicator of its defensive function. usp.br
Bioassays: Conducting experiments to test the deterrent or toxic effects of this compound on a range of relevant herbivores and pathogens.
Ecological Studies: Investigating the distribution of this compound across different plant tissues and its correlation with the risk of attack in natural ecosystems.
Understanding the role of this compound in plant defense will not only provide valuable insights into plant-insect and plant-pathogen interactions but could also have implications for developing novel, natural product-based strategies for crop protection.
Methodological Innovations in In Vitro Assay Development for Complex Biological Systems
To fully explore the biological activities of this compound, it is essential to develop and utilize sophisticated in vitro assays that can accurately model complex biological systems. criver.compeplobio.com Moving beyond simple, single-target assays, the future lies in the development of more physiologically relevant models. insidescientific.com
Innovations in this area may include:
3D Cell Cultures and Organoids: These models more closely mimic the in vivo environment compared to traditional 2D cell cultures, providing a more accurate prediction of a compound's effects. insidescientific.com
High-Content Imaging and Phenotypic Screening: These techniques allow for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's biological activity. criver.cominsidescientific.com
Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the function of human organs, offering a powerful platform for studying the effects of compounds in a more systemic context.
CRISPR-based Assays: The gene-editing tool CRISPR can be used to create cell lines with specific genetic modifications, enabling the study of how this compound interacts with particular genes and pathways. nih.gov
The development of these advanced in vitro models will be crucial for accelerating the discovery and development of this compound-based therapeutics by providing more predictive data earlier in the research pipeline. criver.comdatabiotech.co.il
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
